

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenyl)acetonitrile

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Compound of Interest

Compound Name:	2-(4-Chloro-3-methylphenyl)acetonitrile
CAS No.:	85470-94-6
Cat. No.:	B2623071

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Abstract: This technical guide provides a comprehensive overview of **2-(4-chloro-3-methylphenyl)acetonitrile**, a key chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical structure, physicochemical properties, a robust laboratory-scale synthesis protocol, and its known applications. It is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis, offering field-proven insights into its handling, reactivity, and utility.

Introduction and Strategic Importance

2-(4-Chloro-3-methylphenyl)acetonitrile belongs to the class of substituted arylacetonitriles, a group of compounds widely recognized for their versatility as building blocks in organic synthesis. The presence of a nitrile group, a reactive aromatic ring substituted with both a chloro and a methyl group, provides multiple avenues for chemical modification. This strategic combination of functional groups makes it a valuable precursor for creating more complex molecular architectures, particularly in the development of novel therapeutic agents and agrochemicals. The nitrile moiety can be readily transformed into amines, amides, or carboxylic

acids, which are cornerstone functional groups in medicinal chemistry. Understanding the properties and synthesis of this intermediate is therefore critical for process development and discovery chemistry programs.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for its effective use in research and manufacturing.

Nomenclature and Structure

- IUPAC Name: **2-(4-chloro-3-methylphenyl)acetonitrile**[\[1\]](#)
- Synonyms: (4-Chloro-3-methylphenyl)acetonitrile, 4-Chloro-3-methylbenzyl cyanide[\[2\]](#)
- Chemical Structure:

(Image generated for illustrative purposes)

Chemical Identifiers

- CAS Number: 85470-94-6[\[1\]](#)
- Molecular Formula: C₉H₈ClN[\[3\]](#)
- Molecular Weight: 165.62 g/mol
- InChI Key: FXXLSLVDZPRCNA-UHFFFAOYSA-N

Physicochemical Data

The properties of **2-(4-chloro-3-methylphenyl)acetonitrile** dictate its handling, reaction conditions, and purification methods. The data below has been aggregated from various chemical suppliers and databases.

Property	Value	Source
Physical Form	Pale-yellow to Yellow-brown Liquid	
Purity	Typically $\geq 95\%$	
Boiling Point	No data available for atmospheric pressure. Similar compounds like (3-chlorophenyl)acetonitrile boil at 134-136 °C / 10 mmHg.	N/A
Melting Point	Not specified for this liquid-form compound. The related solid, (2-chloro-3-nitrophenyl)acetonitrile, melts at 102-103 °C.[4]	N/A
Solubility	Expected to be soluble in common organic solvents like acetonitrile, acetone, and benzene, given its structure.[5][6][7]	Inferred
Density	No specific data available. The density of the related isomer (3-chlorophenyl)acetonitrile is 1.283 g/mL at 25 °C.	N/A

Spectral Properties

While specific spectra for this exact compound are not publicly available, the expected spectral characteristics can be predicted based on its structure:

- ^1H NMR: Protons on the aromatic ring would appear as distinct multiplets in the aromatic region (~7.0-7.5 ppm). The benzylic protons ($-\text{CH}_2\text{CN}$) would present as a singlet at approximately 3.7 ppm, and the methyl group ($-\text{CH}_3$) protons as a singlet around 2.4 ppm.

- ^{13}C NMR: The nitrile carbon ($-\text{C}\equiv\text{N}$) would be observed around 117-120 ppm. Aromatic carbons would appear between 125-140 ppm, with the benzylic carbon (~ 25 ppm) and methyl carbon (~ 20 ppm) in the aliphatic region.
- IR Spectroscopy: A sharp, characteristic peak for the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2240\text{-}2260\text{ cm}^{-1}$.

Synthesis and Manufacturing Protocol

The most common and efficient method for synthesizing arylacetonitriles is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.[8] This $\text{S}_{\text{N}}2$ reaction is a cornerstone of C-C bond formation.

Synthetic Pathway: Nucleophilic Cyanation

The synthesis begins with the commercially available 4-chloro-1-(chloromethyl)-2-methylbenzene. The benzylic chloride is significantly more reactive than the aryl chloride, allowing for selective displacement by the cyanide nucleophile. The use of a polar aprotic solvent like acetone or acetonitrile facilitates the reaction by solvating the cation of the cyanide salt while leaving the nucleophilic anion relatively free.[6][9]

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Detailed Experimental Protocol

Causality Statement: This protocol is designed for robustness and safety. The choice of acetonitrile as a solvent is strategic; it is a polar aprotic solvent that effectively dissolves sodium cyanide and promotes the $\text{S}_{\text{N}}2$ mechanism.[5] Temperature control is critical to prevent side reactions. The aqueous work-up is essential for removing the inorganic salt byproduct (NaCl) and any unreacted cyanide.

Safety Precaution: This procedure involves highly toxic sodium cyanide and generates hydrogen cyanide gas if acidified. It MUST be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12]

- Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add finely powdered sodium cyanide (NaCN, 1.2 eq).
 - Scientist's Note: Using finely powdered NaCN increases the surface area, enhancing the reaction rate. The system is kept under an inert nitrogen atmosphere to prevent moisture, which could lead to unwanted side reactions.
- Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.^[13] Begin vigorous stirring to create a suspension.
- Substrate Addition: Dissolve 4-chloro-1-(chloromethyl)-2-methylbenzene (1.0 eq) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred NaCN suspension at room temperature over 30 minutes.
- Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.^[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Trustworthiness Check: The reaction is considered complete when the starting benzyl chloride spot is no longer visible by TLC. This self-validating step ensures the reaction is not terminated prematurely.
- Quenching and Work-up: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of cold water with stirring.
 - Safety Insight: This step dissolves the sodium chloride byproduct. Quenching into water must be done before any potential acidification to avoid generating HCN gas.
- Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water. Dry the organic phase over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The resulting crude oil, **2-(4-chloro-3-**

methylphenyl)acetonitrile, can be purified further by vacuum distillation or column chromatography on silica gel if high purity is required.

Applications in Drug Development and Organic Synthesis

Arylacetonitriles are valuable intermediates because the nitrile group is a versatile functional handle. **2-(4-chloro-3-methylphenyl)acetonitrile** serves as a precursor in the synthesis of more complex molecules, particularly substituted phenylacetic acids and phenylethylamines, which are common motifs in active pharmaceutical ingredients (APIs).

For instance, substituted phenylacetic acids are used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals. The hydrolysis of the nitrile group in **2-(4-chloro-3-methylphenyl)acetonitrile** under acidic or basic conditions would yield 2-(4-chloro-3-methylphenyl)acetic acid, a direct precursor for further elaboration. This acid derivative is a building block for compounds like the insecticide Fenvalerate, which contains a similar 2-(4-chlorophenyl) moiety.^{[14][15]}

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Safety, Handling, and Storage

Hazard Profile: Like most organic nitriles, **2-(4-chloro-3-methylphenyl)acetonitrile** is considered harmful if swallowed, inhaled, or in contact with skin.^{[10][11][16]} It can cause serious eye irritation. Upon combustion or hydrolysis under acidic conditions, it may release toxic fumes, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.^[17]

- GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).^[12]

Handling Procedures:

- Always handle this compound within a certified chemical fume hood.

- Wear appropriate PPE, including nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[\[16\]](#)
- Avoid breathing vapors. Ensure adequate ventilation.[\[10\]](#)
- Keep away from heat, sparks, and open flames.[\[17\]](#)
- Ground all equipment when transferring to prevent static discharge.[\[17\]](#)

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[\[17\]](#)

Conclusion

2-(4-chloro-3-methylphenyl)acetonitrile is a strategically important chemical intermediate with a well-defined profile. Its straightforward synthesis via nucleophilic cyanation and the versatile reactivity of its nitrile group make it a valuable building block for the pharmaceutical and agrochemical industries. Proper adherence to safety and handling protocols is paramount due to its toxicity. This guide provides the foundational knowledge required for researchers and developers to confidently and effectively utilize this compound in their synthetic programs.

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